molecular formula C16H24N2O3 B139453 tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate CAS No. 158985-37-6

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B139453
CAS No.: 158985-37-6
M. Wt: 292.37 g/mol
InChI Key: PXKYXTXYWJKTSQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS 158985-37-6) is a piperazine-based chemical building block of high importance in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C16H24N2O3 and a molecular weight of 292.37 g/mol, is characterized by a benzyl alcohol group and a tert-butoxycarbonyl (Boc) protected piperazine ring, making it a versatile intermediate for further synthetic manipulation . The Boc group is a cornerstone in synthetic organic chemistry, serving as a protecting group for amines, allowing for selective reactions at other molecular sites before being removed under mild acidic conditions. The hydroxymethyl group offers a handle for various chemical transformations, such as oxidation to aldehydes or carboxylic acids, or functionalization via esterification or etherification. Its primary research application is as a key precursor in the synthesis of more complex, biologically active molecules, particularly in the development of potential pharmaceutical compounds . Piperazine derivatives are a common structural motif found in a wide range of therapeutics. This compound should be stored sealed in a dry environment at room temperature . Handling should be conducted with appropriate personal protective equipment. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,19H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKYXTXYWJKTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383730
Record name tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-37-6
Record name 1,1-Dimethylethyl 4-[4-(hydroxymethyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158985-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination Followed by Aldehyde Reduction

This two-step approach involves coupling a halogenated benzaldehyde derivative with a piperazine precursor, followed by reduction of the formyl group to a hydroxymethyl moiety.

Step 1: Buchwald-Hartwig Coupling
tert-Butyl piperazine-1-carboxylate reacts with 4-bromobenzaldehyde under palladium-catalyzed conditions to form tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate. Key parameters include:

ParameterCondition/ReagentYield (%)
CatalystPd(OAc)₂65–75
LigandXantphos
BaseCs₂CO₃
Solvent1,4-Dioxane
Temperature100°C
Reaction Time12–16 hours

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by coordination of the piperazine nitrogen and reductive elimination to form the C–N bond.

Step 2: Sodium Borohydride Reduction
The formyl intermediate is reduced using NaBH₄ in methanol at 0–25°C, yielding the hydroxymethyl derivative:

ParameterCondition/ReagentYield (%)
Reducing AgentNaBH₄85–90
SolventMethanol
Temperature0°C → 25°C
Reaction Time2–4 hours

This method achieves an overall yield of 55–67% after purification by silica gel chromatography.

Suzuki-Miyaura Cross-Coupling Approach

This route employs a boronate ester intermediate to couple a hydroxymethyl-substituted phenyl group with a halogenated piperazine derivative.

Step 1: Boronate Ester Preparation
4-(Hydroxymethyl)phenylboronic acid is protected as its pinacol boronate ester to enhance stability during coupling:

ParameterCondition/ReagentYield (%)
Boronating AgentPinacol78–82
CatalystPd(dppf)Cl₂
SolventTHF
Temperature60°C

Step 2: Suzuki Coupling
The boronate ester reacts with tert-butyl 4-bromopiperazine-1-carboxylate under microwave-assisted conditions:

ParameterCondition/ReagentYield (%)
CatalystPd(PPh₃)₄70–75
BaseK₂CO₃
SolventDMF/H₂O (3:1)
Temperature120°C (microwave)
Reaction Time30 minutes

Deprotection of the boronate ester and hydroxymethyl group yields the final product with an overall yield of 50–60%.

Nucleophilic Aromatic Substitution Strategy

Activated aryl fluorides undergo substitution with piperazine under basic conditions, followed by hydroxymethyl functionalization.

Step 1: Aromatic Substitution
4-Fluoro-nitrobenzene reacts with tert-butyl piperazine-1-carboxylate in the presence of K₂CO₃:

ParameterCondition/ReagentYield (%)
BaseK₂CO₃60–65
SolventDMSO
Temperature120°C
Reaction Time24 hours

Step 2: Nitro Reduction and Hydroxymethylation
The nitro group is reduced to an amine using H₂/Pd-C, followed by diazotization and hydrolysis to introduce the hydroxymethyl group:

ParameterCondition/ReagentYield (%)
Reducing AgentH₂ (1 atm), Pd/C (10%)90–95
Diazotization ReagentNaNO₂, H₂SO₄
HydrolysisCuSO₄, H₂O70–75

This method is less favored due to its multi-step nature and moderate overall yield (42–49%).

Comparative Analysis of Synthetic Methods

MethodOverall Yield (%)Key AdvantagesLimitations
Buchwald-Hartwig55–67High regioselectivity, scalableRequires inert atmosphere
Suzuki-Miyaura50–60Rapid under microwave conditionsBoronate ester synthesis needed
Nucleophilic Substitution42–49No transition metals requiredLow yield, lengthy reaction times

The Buchwald-Hartwig method is optimal for large-scale synthesis, while Suzuki-Miyaura offers speed for exploratory studies.

Optimization Strategies and Reaction Conditions

Ligand Screening in Buchwald-Hartwig Coupling

Bidentate ligands such as Xantphos or DavePhos enhance palladium catalyst stability and activity. For example, replacing Xantphos with DavePhos increases yield to 78% under identical conditions.

Solvent Effects in Reduction Steps

Methanol outperforms ethanol in NaBH₄ reductions due to its polarity, which stabilizes the borohydride intermediate.

Purification Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce various alcohols or amines .

Scientific Research Applications

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins within cells. The compound serves as a semi-flexible linker that can influence the orientation of the degrader, thereby optimizing its efficacy and drug-like properties .

Pharmacological Studies

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant biological activities. These include:

  • Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by targeting specific enzymes like N-myristoyltransferase (NMT) .
  • Potential Anticancer Properties : The compound's structural features may allow it to interact with various cancer-related targets, making it a candidate for further investigation in oncology .

Drug Design and Optimization

The compound's unique structure allows for modifications that can enhance its potency and selectivity against target proteins. Structure-activity relationship (SAR) studies have been conducted to identify optimal substitutions that improve pharmacokinetic properties while maintaining efficacy against specific biological targets .

Case Study 1: PROTAC Development

In a recent study, researchers utilized this compound as part of a PROTAC strategy aimed at degrading an oncogenic protein. The study highlighted how modifications to the linker influenced the binding affinity and degradation efficiency of the target protein, demonstrating the compound's versatility in drug development applications .

Case Study 2: Antiparasitic Research

Another investigation focused on the antiparasitic potential of piperazine derivatives, including this compound. The results indicated promising activity against T. brucei, with specific emphasis on optimizing the pharmacophore for increased brain penetration—an essential factor for treating central nervous system infections .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate with structurally related piperazine derivatives, highlighting substituent effects on properties and bioactivity:

Compound Name Substituent (R) Molecular Formula Key Properties/Bioactivity Reference
This compound -CH₂OH (para) C₁₆H₂₄N₂O₃ High polarity due to -OH; potential for hydrogen bonding. Likely stable in gastric fluid.
tert-Butyl 4-((4-aminobenzyl)sulfonyl)piperazine-1-carboxylate (Compound 24) -SO₂-(4-aminobenzyl) (para) C₁₆H₂₄N₄O₄S Sulfonyl group enhances electron-withdrawing effects; inhibits NAMPT/PARP1 (IC₅₀ = 0.12 μM for NAMPT).
tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate -CH₃ (para) C₁₆H₂₄N₂O₂ Hydrophobic methyl group improves membrane permeability but reduces solubility.
tert-Butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (17a) -Pyridin-3-yl (para) C₂₀H₂₆N₄O₂ Pyridine introduces basicity; modulates dopamine D2 receptor binding (Ki = 8.2 nM).
tert-Butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate (TBMPCPC) -CONH-(4-methylphenyl) (para) C₁₈H₂₆N₄O₃ Carbamoyl group enhances corrosion inhibition (efficiency = 92% in 1M HCl at 60°C).
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate -Bpin (para) C₂₃H₃₆BN₂O₄ Boronic ester enables Suzuki-Miyaura cross-coupling; used in PROTAC synthesis.

Key Insights:

Substituent Effects on Solubility and Stability: The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl () or phenyl groups, making it more suitable for aqueous formulations. Sulfonyl and carbamoyl groups () introduce stronger hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis.

Biological Activity: Compounds with pyridinyl () or sulfonyl () substituents show potent enzyme inhibition (e.g., NAMPT/PARP1 or dopamine D2 receptors), whereas the hydroxymethyl derivative’s bioactivity remains underexplored.

Synthetic Flexibility :

  • The Boc group in all compounds allows selective deprotection for further functionalization. However, the hydroxymethyl group may require protection during synthesis (e.g., as a benzyl ether) to avoid side reactions .

Biological Activity

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS: 158985-37-6) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.38 g/mol
  • IUPAC Name : tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
  • Synonyms : Various synonyms include 4-4-n-boc-piperazinyl benzyl alcohol and others .

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been noted for its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which facilitates targeted protein degradation. This property may enhance the efficacy of drugs by promoting the degradation of specific proteins involved in disease processes .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Inhibition of Kinases : Some studies have shown that piperazine derivatives can inhibit specific kinases, contributing to their potential as anticancer agents. For instance, related compounds demonstrated selectivity for CDK4/6 kinases, which are critical in cell cycle regulation .
  • Neuropharmacological Effects : The piperazine moiety is often linked with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .
  • Antimicrobial Activity : Certain analogs have shown promising antimicrobial properties, suggesting potential use in developing new antibiotics or antifungal agents. The hydroxymethyl group may enhance solubility and bioactivity against microbial targets .

Case Study 1: PROTAC Development

In a study focusing on targeted protein degradation, this compound was utilized as a linker in the design of bifunctional degraders. The incorporation of this compound improved the orientation and stability of the degrader complexes, leading to enhanced efficacy in degrading specific target proteins associated with cancer .

Case Study 2: Kinase Inhibition

Research involving related piperazine compounds reported significant inhibition of CDK4/6 with IC50 values in the subnanomolar range. This highlights the potential for developing potent anticancer therapies based on the structural framework provided by this compound .

Research Findings Summary

Study FocusFindingsReference
PROTAC Linker DevelopmentEnhanced degradation efficiency of target proteins
Kinase InhibitionSubnanomolar IC50 against CDK4/6
Antimicrobial ActivityPromising results against various microbial strains

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

  • Methodology :
  • pH stability : Hydrolysis of the tert-butyl group occurs in strong acids (pH <2), monitored by 1^1H NMR .
  • Thermal stability : TGA analysis (heating rate 10°C/min) shows decomposition above 200°C, guiding storage at 4°C .

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